Dofequidar
概要
説明
Dofequidar, also known as MS-209, is a quinolone-derived sphingomyelin synthase inhibitor . It blocks P-glycoprotein and multidrug resistance-associated protein-1 . It is under development by Schering for the potential treatment of multidrug-resistant tumors . Dofequidar had been in phase III clinical trials for the treatment of breast cancer and non-small lung cancer .
Molecular Structure Analysis
Dofequidar is a small molecule with the chemical formula C30H31N3O3 . Its average weight is 481.596 and its monoisotopic mass is 481.23654187 .
Chemical Reactions Analysis
Dofequidar is known to interact with several drugs. For example, the risk or severity of methemoglobinemia can be increased when Dofequidar is combined with certain drugs .
Physical And Chemical Properties Analysis
Dofequidar has a density of 1.2±0.1 g/cm3, a boiling point of 720.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 141.3±0.3 cm3, and it has a polar surface area of 66 Å2 .
科学的研究の応用
Comprehensive Analysis of Dofequidar’s Scientific Research Applications
Dofequidar, known chemically as MS-209, is a novel, orally active quinolone-derived inhibitor. It has shown significant potential in various scientific research applications, particularly in the field of cancer therapy. Below is a detailed analysis of six unique applications of Dofequidar, each within its own dedicated section.
Overcoming Multidrug Resistance (MDR) in Cancer Therapy: Dofequidar has been identified as an effective agent in reversing MDR in cancer cells that express P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP-1). By inhibiting these proteins, Dofequidar enhances the efficacy of chemotherapeutic agents, making it a valuable asset in cancer treatment protocols .
Sensitization of Cancer Stem-like Side Population (SP) Cells: Research has shown that Dofequidar can sensitize SP cells, which are a subset of cancer cells with stem cell-like properties, to chemotherapeutic drugs. This is achieved by inhibiting the ABCG2/BCRP-mediated drug export, which plays a crucial role in the drug resistance of these cells .
Enhancement of Chemotherapeutic Drug Efficacy: By inhibiting the efflux of chemotherapeutic drugs from cancer cells, Dofequidar increases the sensitivity of these cells to anti-cancer agents. This application is particularly important in enhancing the therapeutic outcomes of existing cancer treatments .
Potential in Clinical Trials: Dofequidar has reached Phase III clinical trials, suggesting its efficacy in patients who have not received prior therapy. Its role in these trials is crucial for establishing its effectiveness and safety profile in a clinical setting .
Role in Cancer Stem Cell Eradication: The ability of Dofequidar to reduce the cell number in the SP fraction suggests its potential in selectively eradicating cancer stem cells. This application could be pivotal in preventing tumor initiation, progression, and relapse .
Molecular Mechanisms and Clinical Manifestations: Understanding the molecular mechanisms and clinical manifestations of Dofequidar is essential for advancing its use in cancer therapy. Its diverse structural properties allow for its use as a lead compound in the treatment of cancer, and further research into its molecular action could enhance its clinical efficacy .
作用機序
Target of Action
Dofequidar primarily targets two proteins: ATP-binding cassette sub-family B member 5 (ABCB5) and P-glycoprotein 1 (P-gp) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which plays a crucial role in multidrug resistance (MDR) by actively effluxing anticancer drugs from cells .
Mode of Action
Dofequidar acts as an inhibitor of its primary targets, ABCB5 and P-gp . By binding to these proteins, Dofequidar blocks their function, thereby preventing the efflux of chemotherapeutic drugs from cancer cells . This action effectively reverses the multidrug resistance (MDR) often exhibited by these cells .
Biochemical Pathways
It is known that dofequidar impacts the function of abc transporters, particularly abcb5 and p-gp . These transporters are involved in the efflux of various substrates, including chemotherapeutic drugs, out of the cells . By inhibiting these transporters, Dofequidar disrupts this efflux mechanism, potentially affecting multiple biochemical pathways related to drug resistance.
Pharmacokinetics
It is known that dofequidar is an orally active compound
Result of Action
The inhibition of ABCB5 and P-gp by Dofequidar results in an increased intracellular concentration of chemotherapeutic drugs, enhancing their cytotoxic effect . This leads to a significant reversal of MDR in cancer cells, thereby improving the efficacy of anticancer treatments .
Action Environment
The action, efficacy, and stability of Dofequidar can be influenced by various environmental factors. For instance, the presence of other drugs can affect Dofequidar’s action due to potential drug-drug interactions . Additionally, the physiological environment, such as pH and the presence of certain biomolecules, could potentially influence the stability and efficacy of Dofequidar.
Safety and Hazards
特性
IUPAC Name |
1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWUUPVJTLHYIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869781 | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dofequidar | |
CAS RN |
129716-58-1 | |
Record name | Dofequidar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129716581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dofequidar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dofequidar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DOFEQUIDAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BJK6B565B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。